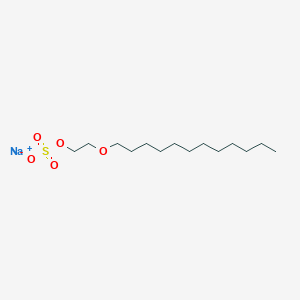
Sodium lauryl polyoxyethylene ether sulfate
概要
説明
準備方法
Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .
化学反応の分析
Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:
Oxidation and Reduction: While not commonly involved in redox reactions, it can be oxidized under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions but typically include alcohols and sulfate derivatives.
科学的研究の応用
Sodium lauryl polyoxyethylene ether sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical medications due to its ability to enhance the absorption of active ingredients.
Industry: Widely used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes
作用機序
Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .
類似化合物との比較
Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:
Sodium lauryl sulfate: Similar in structure but lacks the ethoxylation step, making it more irritating to the skin.
Ammonium lauryl sulfate: Another common surfactant with similar properties but different cation.
Sodium pareth sulfate: Used in similar applications but derived from different alcohols
This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .
生物活性
Sodium lauryl polyoxyethylene ether sulfate (CAS Number: 9004-82-4) is a widely used anionic surfactant known for its excellent decontamination, emulsification, dispersion, and foaming properties. This compound is prevalent in various personal care products, detergents, and industrial applications due to its effective cleaning and emulsifying capabilities. This article explores the biological activity of this compound, including its effects on human health, environmental impact, and specific case studies that highlight its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | (C₂H₄O)ₙC₁₂H₂₆O₄S·Na |
| Molecular Weight | 332.432 g/mol |
| LogP | 4.48150 |
| Stability | Stable; incompatible with strong oxidizers |
Biological Activity Overview
This compound exhibits a range of biological activities that can be both beneficial and harmful depending on the concentration and exposure route. Its primary functions include:
- Decontamination : Effective in removing dirt and organic materials.
- Emulsification : Helps in mixing oil and water phases in formulations.
- Dispersion : Aids in distributing particles uniformly in a solution.
- Foaming : Produces stable foam, enhancing cleaning efficiency.
Health Effects
Research indicates that this compound can cause skin irritation upon contact. A study involving dermal exposure to varying concentrations revealed that higher concentrations (60%) led to significant adverse effects, including mortality in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be around 9% for local effects .
Skin Penetration Studies
In studies assessing skin penetration, this compound demonstrated low permeability. For instance, only about 5.8% of the applied surfactant was retained in the skin after washing . This limited absorption suggests a lower risk of systemic toxicity under typical usage conditions.
Ecotoxicity and Environmental Impact
This compound is biodegradable, which is advantageous for its environmental profile. However, it can still pose risks to aquatic life if released in significant quantities. Long-term degradation products may arise, necessitating careful management of effluents containing this surfactant .
1. Industrial Application and Safety Assessment
A comprehensive safety assessment evaluated the acute toxicity of this compound through oral intubation and dermal application in animal models. The results indicated mild irritation at concentrations above 5% but no severe toxic effects at lower concentrations .
2. Synergistic Effects with Other Compounds
Research has shown that this compound can interact synergistically with other chemicals to enhance its effectiveness as a corrosion inhibitor in industrial applications. For example, when combined with imidazolidine in acidic environments, it significantly inhibited corrosion rates on steel surfaces .
特性
CAS番号 |
15826-16-1 |
|---|---|
分子式 |
C14H30NaO5S |
分子量 |
333.44 g/mol |
IUPAC名 |
sodium;2-dodecoxyethyl sulfate |
InChI |
InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |
InChIキー |
ATVIWQFLMJFCGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15826-16-1 9004-82-4 |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
9004-82-4 |
同義語 |
sodium laureth sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















